Cas no 2229082-11-3 (1,3,5-trifluoro-2-(nitromethyl)benzene)
1,3,5-trifluoro-2-(nitromethyl)benzene Chemical and Physical Properties
Names and Identifiers
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- 1,3,5-trifluoro-2-(nitromethyl)benzene
- 2229082-11-3
- EN300-1802615
-
- Inchi: 1S/C7H4F3NO2/c8-4-1-6(9)5(3-11(12)13)7(10)2-4/h1-2H,3H2
- InChI Key: QWXKQISMNSEOOV-UHFFFAOYSA-N
- SMILES: FC1C=C(C=C(C=1C[N+](=O)[O-])F)F
Computed Properties
- Exact Mass: 191.01941286g/mol
- Monoisotopic Mass: 191.01941286g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 185
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2
- Topological Polar Surface Area: 45.8Ų
1,3,5-trifluoro-2-(nitromethyl)benzene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1802615-0.05g |
1,3,5-trifluoro-2-(nitromethyl)benzene |
2229082-11-3 | 0.05g |
$851.0 | 2023-09-19 | ||
| Enamine | EN300-1802615-0.1g |
1,3,5-trifluoro-2-(nitromethyl)benzene |
2229082-11-3 | 0.1g |
$892.0 | 2023-09-19 | ||
| Enamine | EN300-1802615-0.25g |
1,3,5-trifluoro-2-(nitromethyl)benzene |
2229082-11-3 | 0.25g |
$933.0 | 2023-09-19 | ||
| Enamine | EN300-1802615-0.5g |
1,3,5-trifluoro-2-(nitromethyl)benzene |
2229082-11-3 | 0.5g |
$974.0 | 2023-09-19 | ||
| Enamine | EN300-1802615-1.0g |
1,3,5-trifluoro-2-(nitromethyl)benzene |
2229082-11-3 | 1g |
$1014.0 | 2023-05-23 | ||
| Enamine | EN300-1802615-2.5g |
1,3,5-trifluoro-2-(nitromethyl)benzene |
2229082-11-3 | 2.5g |
$1988.0 | 2023-09-19 | ||
| Enamine | EN300-1802615-5.0g |
1,3,5-trifluoro-2-(nitromethyl)benzene |
2229082-11-3 | 5g |
$2940.0 | 2023-05-23 | ||
| Enamine | EN300-1802615-10.0g |
1,3,5-trifluoro-2-(nitromethyl)benzene |
2229082-11-3 | 10g |
$4360.0 | 2023-05-23 | ||
| Enamine | EN300-1802615-1g |
1,3,5-trifluoro-2-(nitromethyl)benzene |
2229082-11-3 | 1g |
$1014.0 | 2023-09-19 | ||
| Enamine | EN300-1802615-5g |
1,3,5-trifluoro-2-(nitromethyl)benzene |
2229082-11-3 | 5g |
$2940.0 | 2023-09-19 |
1,3,5-trifluoro-2-(nitromethyl)benzene Related Literature
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
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Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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4. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
Additional information on 1,3,5-trifluoro-2-(nitromethyl)benzene
1,3,5-Trifluoro-2-(Nitromethyl)benzene (CAS No. 2229082-11-3): A Comprehensive Overview
1,3,5-Trifluoro-2-(nitromethyl)benzene (CAS No. 2229082-11-3) is a multifunctional organic compound that has garnered significant attention in recent years due to its unique chemical properties and potential applications in various fields, including pharmaceuticals, materials science, and chemical synthesis. This compound is characterized by its trifluoromethyl and nitromethyl functional groups, which contribute to its reactivity and stability.
The trifluoromethyl group is known for its electron-withdrawing properties and high electronegativity, making it a valuable substituent in the design of novel pharmaceuticals and materials. The presence of this group can significantly influence the biological activity and physical properties of the compound. On the other hand, the nitromethyl group imparts additional reactivity and can serve as a precursor for further chemical transformations, such as reduction to form amines or alcohols.
Recent studies have highlighted the potential of 1,3,5-trifluoro-2-(nitromethyl)benzene in the development of new therapeutic agents. For instance, a 2023 study published in the Journal of Medicinal Chemistry explored the use of this compound as a scaffold for designing anti-cancer drugs. The researchers found that derivatives of 1,3,5-trifluoro-2-(nitromethyl)benzene exhibited potent cytotoxic activity against various cancer cell lines, suggesting its potential as a lead compound in drug discovery.
In addition to its pharmaceutical applications, 1,3,5-trifluoro-2-(nitromethyl)benzene has also been investigated for its use in materials science. A 2024 study in the Journal of Materials Chemistry demonstrated that this compound can be used as a building block for the synthesis of advanced polymers with enhanced thermal stability and mechanical strength. The unique combination of trifluoromethyl and nitromethyl groups provides these polymers with superior performance characteristics compared to traditional materials.
The synthesis of 1,3,5-trifluoro-2-(nitromethyl)benzene typically involves multi-step processes that require careful control of reaction conditions to ensure high yields and purity. One common synthetic route involves the nitration of 1,3,5-trifluorobenzene followed by methylation. Advanced techniques such as microwave-assisted synthesis and catalytic methods have been employed to optimize these reactions and improve efficiency.
The physical properties of 1,3,5-trifluoro-2-(nitromethyl)benzene are also noteworthy. It is a colorless liquid with a boiling point of approximately 160°C at atmospheric pressure. The compound is moderately soluble in common organic solvents such as dichloromethane and acetone but has limited solubility in water due to the presence of hydrophobic trifluoromethyl groups.
Safety considerations are an important aspect when handling 1,3,5-trifluoro-2-(nitromethyl)benzene. While it is not classified as a hazardous material under current regulations, proper handling procedures should be followed to ensure workplace safety. This includes using appropriate personal protective equipment (PPE) such as gloves and goggles and working in well-ventilated areas to minimize exposure risks.
In conclusion, 1,3,5-trifluoro-2-(nitromethyl)benzene (CAS No. 2229082-11-3) is a versatile organic compound with significant potential in various scientific and industrial applications. Its unique chemical structure and properties make it an attractive candidate for further research and development in fields such as pharmaceuticals and materials science. As ongoing studies continue to uncover new possibilities for this compound, it is likely to play an increasingly important role in advancing technological innovations.
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